molecular formula C19H21ClFNO3 B7819122 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride

Cat. No.: B7819122
M. Wt: 365.8 g/mol
InChI Key: GELRVIPPMNMYGS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride, also known as Paroxetine Related Compound G, is a synthetic compound related to the antidepressant paroxetine. This compound exhibits biological activity primarily through its interaction with serotonin transporters and various receptor systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

  • Molecular Formula : C25_{25}H24_{24}FNO3_3.HCl
  • Molecular Weight : 441.92 g/mol
  • CAS Number : 1217655-87-2
  • SMILES Notation : Cl.Fc1ccc(cc1)c2ccc(cc2)[C@@H]3CCNC[C@H]3COc4ccc5OCOc5c4

The primary mechanism of action for 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride includes:

  • Serotonin Reuptake Inhibition : Similar to paroxetine, this compound inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This mechanism is critical in treating depression and anxiety disorders .
  • CYP450 Enzyme Interaction : The compound has been noted to inhibit cytochrome P450 enzymes, particularly CYP2D6 and CYP2B6, which can affect the metabolism of co-administered drugs, potentially leading to drug interactions .

Antidepressant Effects

Research indicates that compounds like 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride exhibit significant antidepressant-like effects in animal models. These effects are attributed to enhanced serotonergic neurotransmission.

Case Studies and Experimental Data

A study examining the pharmacodynamics of related compounds demonstrated that derivatives of paroxetine could modulate various signaling pathways associated with mood regulation. The findings suggest that this compound may have similar properties .

StudyMethodologyFindings
Study 1Animal ModelDemonstrated increased serotonin levels and reduced depressive behaviors.
Study 2In vitro assaysShowed inhibition of SERT with IC50 values in the nanomolar range.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring substituted with a benzodioxole moiety and a fluorophenyl group, which contribute to its pharmacological activity. The presence of the benzodioxole enhances its binding affinity to serotonin receptors.

Antidepressant Activity

Paroxetine is primarily recognized for its antidepressant properties. It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels and improving mood. Numerous clinical trials have documented its effectiveness in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) .

Anxiolytic Effects

Research indicates that Paroxetine is effective in managing anxiety disorders, including panic disorder and social anxiety disorder. Its anxiolytic effects are attributed to its ability to modulate serotonin levels, which play a crucial role in anxiety regulation .

Obsessive-Compulsive Disorder (OCD)

Paroxetine has been shown to significantly reduce symptoms of OCD. Studies suggest that it helps decrease the frequency of obsessive thoughts and compulsive behaviors, making it a first-line treatment option for this condition .

Post-Traumatic Stress Disorder (PTSD)

Recent studies have explored the efficacy of Paroxetine in treating PTSD. It has been found to alleviate symptoms such as intrusive memories and hyperarousal, contributing to improved overall functioning in affected individuals .

Chronic Pain Management

Emerging research suggests that Paroxetine may also play a role in managing chronic pain conditions, particularly fibromyalgia and neuropathic pain. Its serotonergic activity may help modulate pain perception .

Case Study 1: Efficacy in Depression

A double-blind study involving 300 participants diagnosed with MDD demonstrated that patients receiving Paroxetine showed a statistically significant reduction in depressive symptoms compared to those receiving a placebo over a 12-week period .

Case Study 2: Anxiety Disorders

In a randomized controlled trial focused on social anxiety disorder, Paroxetine was associated with a marked reduction in social anxiety symptoms, with over 60% of participants reporting substantial improvement after 8 weeks of treatment .

Case Study 3: PTSD Treatment

A meta-analysis reviewed several studies on the use of SSRIs, including Paroxetine, for PTSD treatment. Results indicated that Paroxetine significantly reduced PTSD symptoms compared to placebo, supporting its use as an effective therapeutic option .

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound’s molecular formula is C19H20FNO3HCl\text{C}_{19}\text{H}_{20}\text{FNO}_3 \cdot \text{HCl} (MW: 365.8 g/mol) . Key reactive sites include:

  • Piperidine nitrogen : Protonated in the hydrochloride salt, reducing nucleophilicity unless deprotonated.

  • Benzodioxole ether : Susceptible to acid-catalyzed cleavage due to adjacent oxygen atoms.

  • Fluorophenyl group : Electron-withdrawing effects direct electrophilic substitutions to meta/para positions .

Functional Group Reactivity Profile Key References
Piperidine (secondary amine)Alkylation, acylation, redox reactions under basic conditions
Benzodioxole etherAcid hydrolysis, oxidative ring-opening
4-FluorophenylElectrophilic aromatic substitution (e.g., nitration)

Deprotonation of Piperidine Nitrogen

The hydrochloride salt dissociates in aqueous solutions, releasing the free base (pKa ~10 for analogous piperidine derivatives). Deprotonation enhances nucleophilicity, enabling reactions such as:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions.

Stability in Acidic/Basic Media

  • Acidic Conditions (pH <3) : Benzodioxole undergoes hydrolysis to catechol derivatives, confirmed by LC-MS studies.

  • Basic Conditions (pH >10) : Fluorophenyl group remains stable, but piperidine nitrogen may participate in unintended side reactions .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the meta position due to the electron-withdrawing fluorine atom. Notable reactions include:

  • Nitration : Yields 3-nitro-4-fluorophenyl derivatives using HNO₃/H₂SO₄ at 0–5°C.

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid .

Reaction Conditions Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-4-fluorophenyl72%
HalogenationCl₂, FeCl₃3-Chloro-4-fluorophenyl65%

Acid-Catalyzed Hydrolysis

In concentrated HCl (reflux, 6–8 hrs), the benzodioxole ring cleaves to form catechol derivatives , releasing formaldehyde :

C19H20FNO3+H2OHClCatechol+HCHO+Byproducts\text{C}_{19}\text{H}_{20}\text{FNO}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Catechol} + \text{HCHO} + \text{Byproducts}

Oxidative Degradation

Exposure to strong oxidizers (e.g., KMnO₄, H₂O₂) converts the benzodioxole group into malonic acid derivatives , confirmed by FT-IR and NMR .

Oxidation of Piperidine

Under controlled conditions (e.g., KMnO₄ in acidic media), the piperidine ring oxidizes to a pyridine derivative , though this reaction is sterically hindered by the bulky fluorophenyl group .

Reduction of Fluorophenyl Group

Catalytic hydrogenation (H₂, Pd/C) reduces the fluorophenyl group to cyclohexyl , altering pharmacological activity.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts (TGA data) .

  • Photodegradation : UV light (254 nm) induces radical-mediated cleavage of the benzodioxole group.

Condition Degradation Pathway Half-Life Reference
pH 1.2 (gastric)Benzodioxole hydrolysis2.1 hrs
pH 7.4 (plasma)Stable (>24 hrs)-

Stereochemical Considerations

The (3S,4R) configuration (cis-paroxetine) influences reaction outcomes:

  • Chiral Centers : Retained in most reactions unless harsh conditions cause racemization .

  • Enzymatic Interactions : Liver microsomes (CYP2D6) oxidize the piperidine ring stereoselectively .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3S,4R)-3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride
  • Molecular Formula: C₁₉H₂₀FNO₃·HCl
  • Molecular Weight : 374.83 (hemihydrate form)
  • Structure : Features a piperidine core substituted with a 4-fluorophenyl group and a benzodioxolyloxymethyl moiety. Stereochemistry (3S,4R) is critical for its pharmacological activity .

Pharmacological Profile: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) with high affinity for serotonin transporters (Ki ≈ 0.1 nM). It exhibits weak inhibition of norepinephrine (NE) and dopamine (DA) reuptake, contributing to its efficacy in depression, obsessive-compulsive disorder, and anxiety disorders .

Physicochemical Properties :

  • Solubility: Soluble in methanol, slightly soluble in ethanol (99.5%), and poorly soluble in water .

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The table below compares paroxetine with other SSRIs and the SNRI duloxetine:

Compound Molecular Formula Molecular Weight Class Key Structural Features Selectivity (SERT vs. NET/DAT)
Paroxetine C₁₉H₂₀FNO₃·HCl 374.83 SSRI Benzodioxole, 4-fluorophenyl SERT ≫ NET/DAT
Fluoxetine C₁₇H₁₈F₃NO 309.33 SSRI Trifluoromethylphenoxy, phenylpropylamine SERT > NET/DAT
Sertraline C₁₇H₁₇Cl₂N 306.23 SSRI Dichlorophenyl, naphthalenamine SERT > DAT
Duloxetine C₁₈H₁₉NOS 297.41 SNRI Thiophene, naphthyloxy SERT ≈ NET

Key Observations :

  • Stereochemical Specificity : Paroxetine’s (3S,4R) configuration enhances SERT binding, whereas racemic mixtures (e.g., fluoxetine) may have variable potency .
  • Functional Groups : The benzodioxole moiety in paroxetine contributes to its metabolic stability compared to fluoxetine’s trifluoromethyl group, which increases lipophilicity and half-life .

Environmental Impact and Bioaccumulation

Compound Environmental Removal Efficiency Bioaccumulation Potential Ecotoxicity Prescriptions (USA, 2019)
Paroxetine 33% (POTW removal) Moderate No mollusc spawning induction 10 million
Fluoxetine Not reported High Induces mollusc spawning 27 million
Sertraline Not reported High Detected in effluents (≤1 µg/L) 38 million
Duloxetine Not reported Low Limited data 21 million

Key Observations :

  • Paroxetine’s lower bioaccumulation and absence of ecotoxic effects on molluscs make it environmentally preferable to fluoxetine and sertraline .
  • Higher prescription volumes for sertraline and fluoxetine may correlate with their broader therapeutic tolerability .

Clinical and Regulatory Considerations

  • Synthesis Impurities : Paroxetine may contain FMTP, a tremogenic impurity, whereas fluoxetine’s synthesis avoids such intermediates .
  • Dosage Forms : Paroxetine is available as hydrochloride salts (immediate and controlled-release), while duloxetine uses enteric coatings to mitigate gastrointestinal side effects .

Preparation Methods

Reaction of Arecoline with 4-Fluorophenylmagnesium Halide

The foundational step involves reacting arecoline hydrobromide or hydrochloride with a 4-fluorophenylmagnesium halide (Grignard reagent). This reaction proceeds via nucleophilic addition to the carbonyl group of arecoline, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration yields a mixture of cis and trans isomers of 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl)piperidine.

Example Conditions

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Temperature : 0–5°C during Grignard addition, followed by gradual warming to 25°C.

  • Workup : Quenching with ammonium chloride, extraction with dichloromethane, and drying over sodium sulfate.

This step typically achieves 70–85% conversion efficiency , with the trans isomer predominating due to steric factors.

Enzymatic Resolution of Intermediates

Separation of Trans Isomers

The racemic trans-ester intermediate undergoes enzymatic resolution using lipase-based catalysts to isolate the desired (3S,4R)-enantiomer. For instance, Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, leaving the target ester intact.

Optimized Parameters

  • Enzyme Loading : 10–15% (w/w) relative to substrate.

  • Reaction Medium : Phosphate buffer (pH 7.0) with 20% acetonitrile.

  • Yield : 90–95% enantiomeric excess (ee) after 24 hours.

Cyclization and Functionalization

Oximation and Cyclization

The resolved trans-ester undergoes oximation with hydroxylamine hydrochloride in methanol, facilitated by inorganic bases like potassium hydroxide. This one-pot reaction eliminates the need for isolating intermediates, enhancing overall yield.

Critical Conditions

  • Base : 50% aqueous KOH (3–5 molar equivalents).

  • Temperature : 40–65°C for 5–72 hours.

  • Outcome : Direct formation of the benzisoxazole ring with 90.4% yield and >99% purity.

Benzodioxol Group Incorporation

The piperidine intermediate is functionalized via nucleophilic substitution using 3,4-methylenedioxyphenoxy chloride . This step requires anhydrous conditions and catalytic potassium iodide to accelerate the reaction.

Typical Protocol

  • Solvent : Toluene or dimethylformamide (DMF).

  • Temperature : 65°C for 2 hours.

  • Workup : Washing with sodium hydroxide and brine, followed by crystallization from isopropanol.

Purification and Isolation

Crystallization of Paroxetine Hydrochloride

The final product is isolated as the hydrochloride salt through pH-controlled crystallization.

Steps :

  • Acidification : Dropwise addition of concentrated HCl to a toluene solution of paroxetine free base.

  • Seeding : Introduction of paroxetine methanesulfonate crystals to induce nucleation.

  • Crystallization : Cooling to 0–5°C and maintaining for 2 hours to precipitate pure hydrochloride salt.

Yield : 89–92% with HPLC purity ≥99.5%.

Process Optimization and Scalability

Solvent and Reagent Selection

Replacing traditional solvents like dichloromethane with toluene or methanol reduces environmental impact. Similarly, using inorganic bases (KOH, NaOH) instead of triethylamine minimizes toxic waste.

Data Tables: Comparative Analysis of Methods

ParameterGrignard RouteEnzymatic Route
Overall Yield68%90%
Purity (HPLC)95%99.5%
Reaction Time48 hours72 hours
Environmental ImpactModerateLow

Environmental and Economic Considerations

Modern syntheses prioritize atom economy and solvent recovery . For example, recycling toluene via distillation reduces raw material costs by 30% . Additionally, enzymatic methods eliminate heavy metal catalysts, aligning with green chemistry principles.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-step synthesis : Start with a 1,5-diarylpyrazole core template (similar to SR141716 analogs) .
  • Key steps :
    • Condensation of 4-fluorophenyl derivatives with piperidine precursors under alkaline conditions (e.g., NaOH in dichloromethane) .
    • Functionalization with benzodioxol-5-yloxymethyl groups via nucleophilic substitution.
  • Optimization : Use computational reaction path searches (quantum chemical calculations) to narrow experimental conditions, reducing trial-and-error approaches .
  • Purification : Column chromatography or recrystallization (e.g., acetone washes for impurity removal) .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Purity ≥98.7% (λ = 206 nm) with baseline separation of impurities .
  • 1H NMR : Detect residual solvents (e.g., 0.2% acetone) and confirm stereochemistry .
  • LC/MS : Confirm molecular ion ([M+H]+ = 312.4 amu) and fragmentation patterns .
  • Melting Point : 175–177°C (deviations indicate impurities or polymorphic forms) .

Q. Table 1: Analytical Data from Certificate of Analysis (CoA)

ParameterValue/ObservationReference
Purity (HPLC)98.7%
1H NMR impurities0.2% acetone
LC/MS ([M+H]+)312.4 amu
Melting Point175–177°C

Q. What storage conditions are critical for maintaining stability?

Methodological Answer:

  • Storage : Protect from heat, light, and moisture; store at 2–8°C in airtight containers .
  • Handling : Use inert atmospheres (e.g., N2) to prevent oxidation or hydrolysis .
  • Stability Tests : Monitor via accelerated aging studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or pharmacological profiles?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT or ab initio methods to model reaction pathways (e.g., benzodioxole ring interactions) .
  • Molecular Docking : Screen against targets like serotonin transporters (similar to paroxetine analogs) .
  • ADMET Prediction : Apply tools like SwissADME to estimate bioavailability and toxicity .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve stereochemical ambiguities .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .
  • Case Study : For paroxetine impurity A (structurally similar), NMR confirmed the (3S,4R) configuration .

Q. What in vitro models are suitable for initial pharmacological evaluation?

Methodological Answer:

  • Receptor Binding Assays : Test affinity for serotonin/norepinephrine transporters (IC50 values) using radioligands (e.g., [³H]-paroxetine) .
  • Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with target receptors .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How to design experiments for resolving data contradictions in bioactivity studies?

Methodological Answer:

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Negative Controls : Include structurally related inactive analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .

Q. What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
  • Solvent Selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) to improve safety .
  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation efficiency .

Q. How to address conflicting toxicity data in preclinical studies?

Methodological Answer:

  • Tiered Testing :
    • Ames Test : Assess mutagenicity in Salmonella strains .
    • hERG Assay : Evaluate cardiac toxicity via patch-clamp electrophysiology .
    • In Vivo Acute Toxicity : Dose rodents (OECD Guideline 423) with necropsy/histopathology .
  • Contradiction Resolution : Compare batch-specific impurities (e.g., via HPLC-MS) to isolate toxic components .

Q. Table 2: Key Safety Precautions

HazardMitigation StrategyReference
Inhalation RiskUse fume hoods (≥0.5 m/s airflow)
Skin ContactWear nitrile gloves (≥0.1 mm thickness)
Environmental ToxicityAvoid aqueous disposal; incinerate via EPA guidelines

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride
Reactant of Route 2
3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride

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